

An In-Depth Technical Guide to Diallyl Isophthalate Thermosetting Resins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl isophthalate*

Cat. No.: *B087104*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl isophthalate (DAIP) is a versatile thermosetting resin that holds significant value in the development of high-performance polymers. As a member of the diallyl phthalate family, DAIP is recognized for its exceptional thermal stability, superior electrical insulation properties, and robust mechanical strength.^{[1][2]} These characteristics make it an indispensable material in demanding applications across the aerospace, automotive, and electronics industries.^{[1][3]} This technical guide provides a comprehensive overview of **diallyl isophthalate**, detailing its synthesis, curing mechanism, material properties, and the experimental protocols for its characterization.

Synthesis of Diallyl Isophthalate

Diallyl isophthalate is synthesized through the esterification of isophthalic acid with allyl alcohol.^[4] Another common industrial method is the transesterification of dimethyl isophthalate with allyl alcohol in the presence of a catalyst. This process involves heating the reactants and continuously removing the methanol byproduct to drive the reaction to completion.

A typical laboratory-scale synthesis of the DAIP prepolymer involves the free-radical polymerization of the DAIP monomer. This process is carefully controlled to proceed to a limited conversion (approximately 25%) to produce a soluble and fusible prepolymer.^[5] This

prepolymer can then be compounded with fillers and other additives and fully cured in a subsequent molding process.

Curing Mechanism: Free-Radical Polymerization

The curing of **diallyl isophthalate** is a chain-growth, free-radical polymerization process initiated by the decomposition of a radical initiator, such as an organic peroxide.^[5] The process can be described in the following stages:

- **Initiation:** A free radical initiator, upon thermal decomposition, generates free radicals. These highly reactive species then attack the allyl groups of the DAIP monomer, initiating the polymerization process.
- **Propagation:** The newly formed monomer radical adds to the double bond of another DAIP monomer, propagating the polymer chain. A significant characteristic of diallyl monomers is the potential for intramolecular cyclization, where one of the allyl groups on a monomer unit reacts with the radical on the same growing chain, forming a cyclic structure.
- **Cross-linking:** As the polymerization progresses, the pendant allyl groups on the polymer chains can react with other growing chains or monomers, leading to the formation of a three-dimensional cross-linked network. This network structure is responsible for the excellent thermal and mechanical properties of the cured resin.
- **Termination:** The polymerization process is terminated through various mechanisms, including radical combination and disproportionation.

Figure 1: Free-Radical Polymerization of **Diallyl Isophthalate**.

Quantitative Data Presentation

The following tables summarize the key physical, mechanical, thermal, and electrical properties of **diallyl isophthalate** resins. It is important to note that these values can vary depending on the specific grade of the resin, the presence and type of fillers or reinforcements, and the curing conditions.

Table 1: Physical Properties of **Diallyl Isophthalate**

Property	Value	Units
Monomer		
Molecular Weight	246.26	g/mol [6]
Density (at 25°C)	1.13	g/cm ³ [7]
Refractive Index	1.5230 - 1.5270	-[7]
Boiling Point	176-177 (at 5 mmHg)	°C[7]
Melting Point	-3	°C[7]
Prepolymer (Homopolymer)		
Appearance	White powder or colorless liquid	-[1]
Density (at 25°C)	1.256	g/cm ³ [1][8]
Softening Point	76	°C[1][9]
Solubility	Soluble in acetone, benzene, chloroform, and THF	-[1]

Table 2: Mechanical Properties of Cured Diallyl Phthalate (Glass-Fiber Filled)*

Property	Test Method	Value	Units
Tensile Strength	ASTM D638	8,500	psi[10]
Flexural Strength	ASTM D790	11,000	psi[10]
Flexural Modulus	ASTM D790	1.4 x 10 ⁶	psi[10]
Compressive Strength	-	25,000	psi[10]
Izod Impact Strength	-	0.85	ft. lb./in.[10]

Note: Data for glass-fiber filled Diallyl Phthalate (DAP) is provided as a representative example due to the limited availability of comprehensive data for neat DAIP. Mechanical properties are significantly influenced by the type and content of reinforcement.

Table 3: Thermal Properties of **Diallyl Isophthalate**

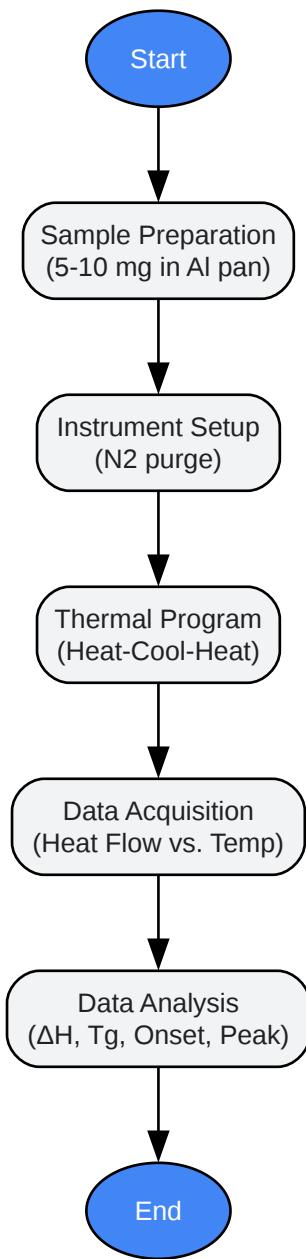
Property	Value	Units
Continuous Service Temperature	up to 220	°C[1][4]
Heat Distortion Temperature (Glass-Fiber Filled DAP)	185	°C[10]

Table 4: Electrical Properties of Diallyl Phthalate (Glass-Fiber Filled)*

Property	Test Method	Value	Units
Dielectric Strength	-	350	V/MIL[10]
Dielectric Constant (at 1 MHz)	-	3.8	-[10]
Dissipation Factor (at 1 MHz)	-	0.012	-[10]
Arc Resistance	-	130	sec[10]
Volume Resistance	-	10 ⁷⁺	Megohms[10]

Note: Data for glass-fiber filled Diallyl Phthalate (DAP) is provided as a representative example.

Experimental Protocols


Accurate characterization of **diallyl isophthalate** thermosetting resins is crucial for quality control and for understanding its performance in various applications. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Cure Kinetics

Objective: To determine the cure characteristics of DAIP resin, including the onset of cure, peak exotherm temperature, and the total heat of reaction (ΔH).

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of the uncured DAIP resin or prepolymer into a standard aluminum DSC pan. If the sample is a liquid, ensure it is evenly distributed at the bottom of the pan. Seal the pan hermetically.
- **Instrument Setup:** Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
- **Thermal Program:**
 - Equilibrate the sample at a temperature below the expected onset of curing (e.g., 30°C).
 - Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, or 20°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C). The choice of heating rate can influence the peak temperatures and the shape of the exotherm.
 - Hold the sample at the final temperature for a few minutes to ensure the reaction is complete.
 - Cool the sample back to the starting temperature.
 - A second heating scan can be performed to determine the glass transition temperature (Tg) of the cured material.
- **Data Analysis:**
 - Integrate the area under the exothermic peak from the first heating scan to determine the total heat of reaction (ΔH).
 - Determine the onset temperature, peak temperature, and end temperature of the curing reaction from the exotherm.
 - The degree of cure at any given time or temperature can be calculated by comparing the partial heat of reaction to the total heat of reaction.

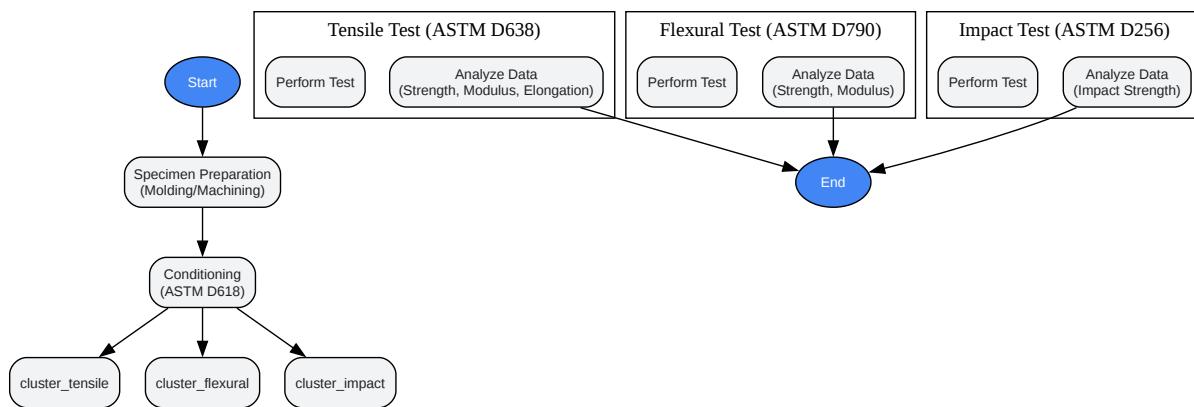
[Click to download full resolution via product page](#)

Figure 2: Workflow for DSC Analysis of DAIP Cure Kinetics.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal stability and decomposition profile of cured DAIP resin.

Methodology:


- Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the fully cured DAIP resin into a TGA sample pan (e.g., platinum or ceramic).
- Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
- Temperature Program:
 - Equilibrate the sample at a starting temperature (e.g., 30°C).
 - Heat the sample at a constant rate (e.g., 10 or 20°C/min) to a high temperature (e.g., 800°C) to ensure complete decomposition.
- Data Acquisition: Continuously record the sample weight as a function of temperature.
- Data Analysis:
 - Plot the percentage of weight loss versus temperature to obtain the TGA curve.
 - Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
 - The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum rates of decomposition.
 - The residual weight at the end of the experiment provides information about the char yield or inorganic filler content.

Mechanical Properties Testing

The mechanical properties of cured **diallyl isophthalate** are typically evaluated following standardized test methods, such as those published by ASTM International.

- Tensile Properties (ASTM D638): This test method is used to determine the tensile strength, tensile modulus, and elongation at break of the material. Dog-bone shaped specimens are pulled at a constant rate of crosshead displacement until they fracture.[\[11\]](#)

- Flexural Properties (ASTM D790): This test method determines the flexural strength and flexural modulus of the material. A rectangular bar specimen is subjected to a three-point bending load until it fails.[12]
- Impact Strength (ASTM D256): This test method is used to determine the material's resistance to fracture under a high-velocity impact, typically using an Izod or Charpy impact tester.

[Click to download full resolution via product page](#)

Figure 3: General Workflow for Mechanical Property Characterization.

Conclusion

Diallyl isophthalate thermosetting resins offer a unique combination of high thermal stability, excellent electrical insulation, and robust mechanical properties. Their synthesis via esterification and subsequent free-radical polymerization allows for the formation of a highly cross-linked network that imparts these desirable characteristics. Through standardized experimental protocols such as DSC, TGA, and various ASTM mechanical tests, the properties of DAIP resins can be thoroughly characterized, ensuring their suitability for a wide range of

high-performance applications. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique attributes of **diallyl isophthalate** in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diallyl Isophthalate [benchchem.com]
- 2. Cas 25035-78-3,DIALLYL ISO-PHTHALATE RESIN | lookchem [lookchem.com]
- 3. shimizuchem.com [shimizuchem.com]
- 4. DIALLYL ISOPHTHALATE | 1087-21-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Diallyl isophthalate | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DIALLYL ISOPHTHALATE CAS#: 1087-21-4 [m.chemicalbook.com]
- 8. DIALLYL ISO-PHTHALATE RESIN CAS#: 25035-78-3 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. cornucopiaiplastics.com [cornucopiaiplastics.com]
- 11. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 12. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Diallyl Isophthalate Thermosetting Resins]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087104#understanding-diallyl-isophthalate-thermosetting-resins>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com